



discovery and history of the D15 gene

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Introduction

The designation "**D15** gene" is not uniquely assigned within human genetics and can refer to several distinct genes based on different naming conventions and historical contexts. This guide focuses on two such genes, DEAH-box helicase 15 (DHX15) and Growth Differentiation Factor 15 (GDF15), both of which are significant in cancer research and drug development and are sometimes referred to in ways that could be shortened to "**D15**". This document provides a comprehensive overview of the discovery, history, function, and associated signaling pathways for each gene, along with relevant experimental data and protocols for their study.

Part 1: DHX15 (DEAH-Box Helicase 15) Discovery and History

DHX15, also known as DBP1, PRPF43, and DDX15, is a putative ATP-dependent RNA helicase belonging to the DEAH-box family of proteins.[1][2][3] These proteins are characterized by the conserved DEAH (Asp-Glu-Ala-His) motif.[4] First identified for its role in pre-mRNA splicing, DHX15 is crucial for the disassembly of the spliceosome after the catalytic steps of splicing are complete, specifically in releasing the lariat-intron.[4][5] Its yeast ortholog, Prp43, was instrumental in elucidating this function.[4][6] Over time, research has expanded to reveal the multifunctionality of DHX15, implicating it in various cellular processes including pre-rRNA processing, innate immune responses to viral infections, and tumorigenesis.[5][7][8] Its role in cancer is complex, acting as either an oncogene or a tumor suppressor depending on the cellular context.[5][9]



Role in Disease and Drug Development

DHX15 has been implicated in the progression of several cancers, including Burkitt lymphoma, acute myeloid leukemia (AML), hepatocellular carcinoma, prostate cancer, and glioma.[5][6][7] [10]

- Burkitt Lymphoma (BL): DHX15 is overexpressed in BL patients and is associated with poor progression-free and overall survival.[7][11] Its knockdown in BL cell lines inhibits tumor growth, reduces cell proliferation, induces cell cycle arrest, and increases apoptosis, suggesting it as a potential therapeutic target.[7][11]
- Acute Myeloid Leukemia (AML): DHX15 is frequently overexpressed in AML and is linked to a poor prognosis.[12] It plays a crucial role in leukemogenesis through the NF-κB signaling pathway.[12]
- Glioma: In contrast to its role in hematological malignancies, DHX15 can act as a tumor suppressor in glioma.[9] Its expression is lower in human glioma cell lines compared to normal neural stem cells, and its overexpression suppresses tumor formation.[9]
- Prostate Cancer: DHX15 is upregulated in human prostate cancer and contributes to its progression by regulating the transcriptional activity of the androgen receptor (AR).[6]

The context-dependent role of DHX15 makes it a nuanced target for drug development. Therapies aimed at inhibiting DHX15 could be beneficial in cancers where it acts as an oncogene, while strategies to enhance its function might be considered in cancers where it has a tumor-suppressive role.

Signaling Pathways

DHX15 is a key component of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, particularly in the context of antiviral responses and cancer.[7][12][13]

In the antiviral response, DHX15 interacts with the mitochondrial antiviral signaling (MAVS) protein.[8][13] This interaction is crucial for the activation of the canonical NF-κB pathway, leading to the transcription of genes involved in inflammation and cell survival.[13] DHX15's role is to specifically stimulate the NF-κB and MAPK pathways downstream of MAVS.[8][13]



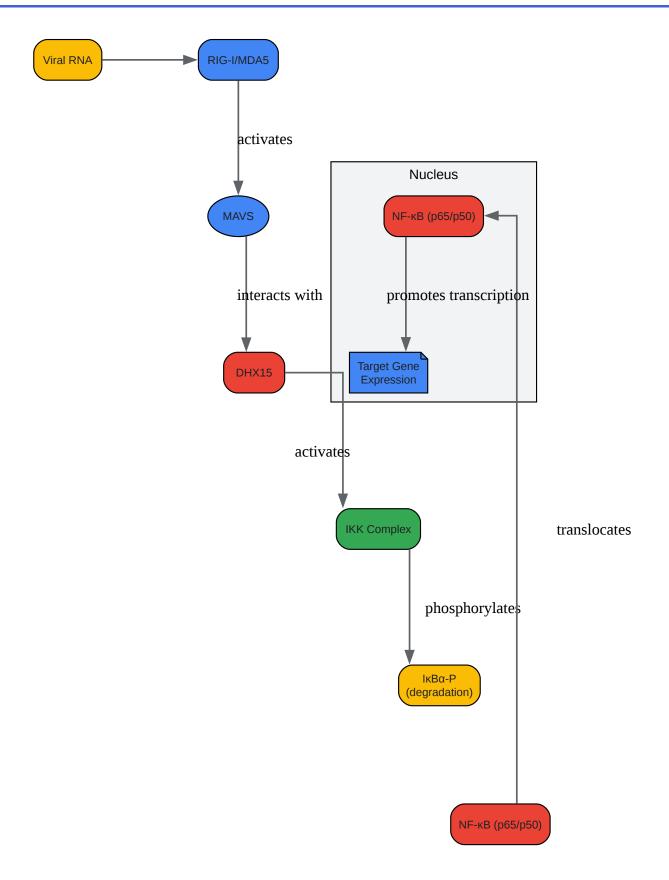




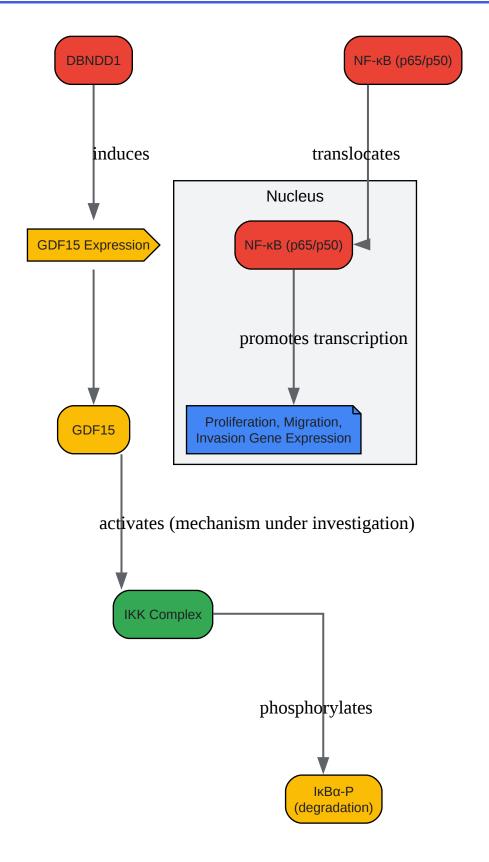
In cancer, particularly in AML and BL, the overexpression of DHX15 leads to the activation of the NF-κB pathway, which in turn promotes cell survival and inhibits apoptosis.[7][12] Knockdown of DHX15 inhibits the nuclear translocation of the NF-κB subunit p65, a key step in the activation of this pathway.[12]

Below is a diagram illustrating the role of DHX15 in the MAVS-mediated NF-kB signaling pathway.









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